(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate
CAS No.: 847729-63-9
Cat. No.: VC4491322
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847729-63-9 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.31 |
| IUPAC Name | tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | SYCYTDVODOGBBU-JTQLQIEISA-N |
| SMILES | CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
(S)-tert-Butyl 1-(4-cyanophenyl)ethylcarbamate belongs to the carbamate class of organic compounds, with the systematic IUPAC name tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol . The structure comprises:
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A stereogenic center at the ethylcarbamate group, conferring (S)-configuration.
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A 4-cyanophenyl moiety, enhancing electron-withdrawing properties.
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A tert-butyloxycarbonyl (Boc) protecting group, critical for stability during synthetic processes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.3 g/mol | |
| CAS Number | 847729-63-9 | |
| Enantiomeric Form | (S)-configuration |
Stereochemical Considerations
The compound exists as one enantiomer of the racemic mixture tert-butyl 1-(4-cyanophenyl)ethylcarbamate. The (R)-enantiomer (CAS 1149727-73-0) shares identical molecular formula and weight but differs in spatial arrangement. Chirality influences biological interactions, making enantioselective synthesis crucial for pharmaceutical applications.
Synthesis and Industrial Preparation
Reaction Mechanism
The synthesis typically involves a two-step process:
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Enantioselective Reduction: (S)-1-(4-Cyanophenyl)ethanol is prepared via asymmetric reduction of 4-cyanophenylacetophenone using chiral catalysts.
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Carbamate Formation: The alcohol reacts with tert-butyl chloroformate (Boc-Cl) in anhydrous dichloromethane or tetrahydrofuran, mediated by a base such as triethylamine:
The Boc group protects the amine, preventing undesired side reactions.
Purification and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction time. Purification via high-performance liquid chromatography (HPLC) ensures enantiomeric excess >98%, critical for pharmacological studies.
| Manufacturer | Quantity | Price | Purity |
|---|---|---|---|
| ChemScene | 100 mg | $159 | Not specified |
| Abosyn | 1 g | $816 | 95–98% |
| A1 Biochem | 5 g | $1,150 | 95% |
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s Boc-protected amine and cyanophenyl group make it a precursor for:
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Kinase Inhibitors: The cyanophenyl moiety mimics ATP-binding sites in kinases, potentially modulating cancer pathways.
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Antiviral Agents: Carbamates exhibit protease inhibition activity, relevant in HIV and hepatitis C drug development.
Structural Advantages
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Stability: The tert-butyl group resists hydrolysis under acidic conditions, enabling storage and handling.
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Modularity: The 4-cyanophenyl group facilitates π-π stacking with aromatic residues in target proteins.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes using X-ray crystallography.
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Toxicological Profiling: Assess acute/chronic toxicity in in vitro hepatocyte models.
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Spectral Characterization: Expand NMR and IR databases for quality control in synthesis.
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